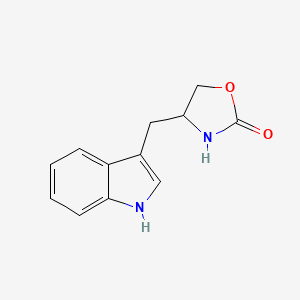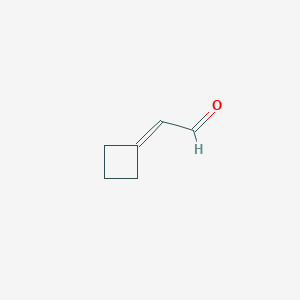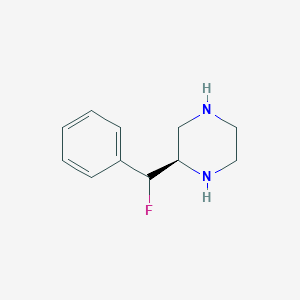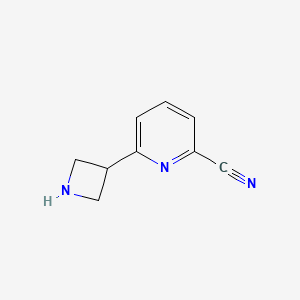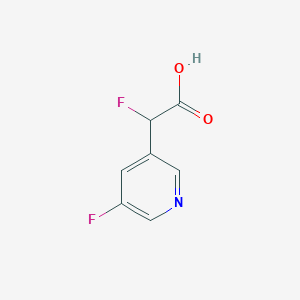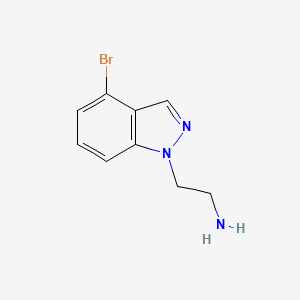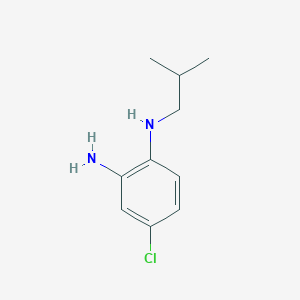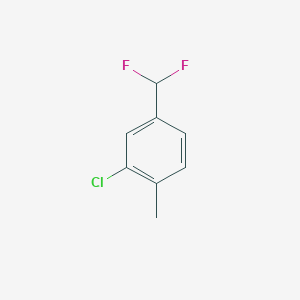
2-Chloro-4-(difluoromethyl)toluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(difluoromethyl)toluene is an organic compound that belongs to the class of halogenated toluenes It is characterized by the presence of a chlorine atom and a difluoromethyl group attached to a toluene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Chloro-4-(difluoromethyl)toluene can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-methylaniline with hydrogen fluoride and sodium nitrite under controlled temperature conditions. The reaction typically proceeds through a diazotization process followed by pyrolysis to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as cooling anhydrous hydrogen fluoride, controlled addition of reactants, and careful temperature management during pyrolysis to minimize impurities and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(difluoromethyl)toluene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can undergo reduction to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted toluenes depending on the nucleophile used.
Oxidation Reactions: Products include carboxylic acids, aldehydes, or ketones.
Reduction Reactions: Products include reduced derivatives of the original compound.
Scientific Research Applications
2-Chloro-4-(difluoromethyl)toluene has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(difluoromethyl)toluene involves its interaction with specific molecular targets and pathways. The presence of the difluoromethyl group can enhance the compound’s reactivity and stability, making it a valuable intermediate in various chemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluorotoluene
- 2-Chloro-4-methyltoluene
- 2-Chloro-4-trifluoromethyltoluene
Comparison
2-Chloro-4-(difluoromethyl)toluene is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties compared to its analogs. For example, the difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it more suitable for certain applications in pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C8H7ClF2 |
|---|---|
Molecular Weight |
176.59 g/mol |
IUPAC Name |
2-chloro-4-(difluoromethyl)-1-methylbenzene |
InChI |
InChI=1S/C8H7ClF2/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4,8H,1H3 |
InChI Key |
IVKAQYMKWGGBRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


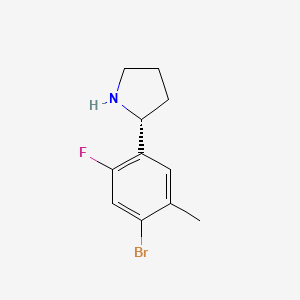
![2-(Chloromethyl)furo[3,2-c]pyridine](/img/structure/B13324697.png)

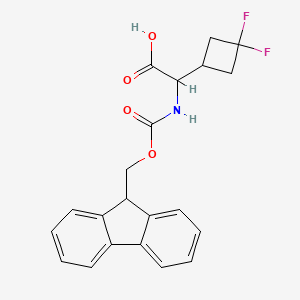
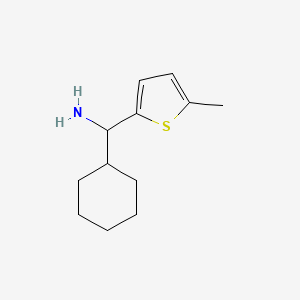
![11-Methyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B13324717.png)
